molecular formula C15H24O6 B8549110 Butylacrylate ethylacrylate acrylic acid

Butylacrylate ethylacrylate acrylic acid

Cat. No.: B8549110
M. Wt: 300.35 g/mol
InChI Key: FEGVAAWSWJUUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butylacrylate ethylacrylate acrylic acid is a useful research compound. Its molecular formula is C15H24O6 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

butyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C7H12O2.C5H8O2.C3H4O2/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-2-3(4)5/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;2H,1H2,(H,4,5)

InChI Key

FEGVAAWSWJUUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.CCOC(=O)C=C.C=CC(=O)O

Related CAS

27322-15-2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Polymerization was initiated with a solution of 21.7 g of ethyl acrylate, 50 g of butyl acrylate, 3 g of acrylic acid, 2 g of azo-bis-isobutyronitrile and 0.2 g of lauryl mercaptan in a reactor by slow heating, starting at 25° C. The polymerization started vigorously at 55° C. The main part of the polymerization was carried out between 100° and 120° C. by a slow addition of 250 g of the same monomer mixture over a period of two hours with external waterbath cooling. Since stirring becomes difficult at this stage, the material was removed from the reactor and heated for two additional hours at 120° C. The polymer material was highly viscous with comonomer proportions of 67:28:5.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
same monomer
Quantity
250 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1713 g of a monomer mixture consisting of 54.3% of butylacrylate, 42.3% of ethylacrylate and 3.4% of acrylic acid was added 40 g (2.5%) of azo-bis-isobutyronitrile and 6.8 g (0.4%) of lauryl mercaptane at 22° C. The solution was cooled to 10° C. and added dropwise to a stirred and heated reaction vessel with a wall temperature of approximately 70° C. The reaction started immediately. The addition was continued and the reaction vessel cooled at such a rate that the internal temperature remained between 105° and 135° C. Near the end of the addition, the stirring of the polymer becomes very difficult with a single-blade stirrer because of a strong Weissenberg effect. The addition was complete after 3 hours. The polymer was then heated for another 3 hours at 80°-100° C. The resulting polymer was a highly viscous material with comonomer proportions of 54:3:42:3:3.4.
[Compound]
Name
monomer
Quantity
1713 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into a reaction vessel was added a solution of 72.6 g of ethylacrylate, 93 g of butylacrylate, 3.8 g of acrylic acid, 5 g of azo-bis-isobutylronitrile and 0.68 g of lauryl mercapan. Initially, 10 g were added and the solution was heated up until the induction period had passed. The main portion was then added at a rate so that the internal temperature remained between 125°-130° C. The addition was carried out over a period of one hour, after which time the polymer material could be stirred easily. The polymer material remains a clear but viscous liquid at 25° C., with comonomer proportions of 54.5:43.1:2.4.
Quantity
72.6 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
azo
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A starting solution of 45 g of ethylacrylate, 45 g of butylacrylate, 5 g of acrylic acid, 0.5 g of azo-bis-isobutyronitrile and 0.35 g of lauryl mercaptan was added in 5 portions to a stirred reaction kettle at a kettle temperature of 70° C. Each portion was only added after an exotherm had indicated that the previous portion had reacted. The reaction was continued over a period of three hours at a temperature between 80° and 105° C. with a solution of 442 g of ethylacrylate, 442 g of butylacrylate, 44 g of acrylic acid, 50 g of azo-bis-isobutyronitrile and 6.1 g of lauryl mercaptan. Because of the high viscosity of the product, stirring in the reaction vessel becomes difficult. The polymer material was removed from the reactor and heated without stirring for 2 hours at 120° C. The polymer material was rubbery with comonomer proportions of 47.6:47.6:4.8.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
442 g
Type
reactant
Reaction Step Two
Quantity
442 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
6.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a reaction vessel was added a solution of 72.6g of ethylacrylate, 93g of butylacrylate, 3.8g of acrylic acid, 5g of azo-bis-isobutylronitrile and 0.68g of lauryl mercapan. Initially, 10g were added and the solution was heated up until the induction period had passed. The main portion was then added at a rate so that the internal temperature remained between 125-130° C. The addition was carried out over a period of one hour, after which time the polymer material could be stirred easily. The polymer material remains a clear but viscous liquid at 25° C., with comonomer proportions of 54.5:43.1:2.4.
Quantity
72.6 g
Type
reactant
Reaction Step One
[Compound]
Name
93g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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